molecular formula C11H13NO4 B2948174 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide CAS No. 91133-90-3

2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide

Cat. No.: B2948174
CAS No.: 91133-90-3
M. Wt: 223.228
InChI Key: DYSUWBZLDDHWMV-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a methoxy group, a formyl group, and a methylamide moiety. Its molecular formula is C₁₆H₁₅NO₄ (based on analogs in ), with a molecular weight of approximately 290.75 g/mol .

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12-11(14)7-16-9-4-3-8(6-13)5-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUWBZLDDHWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-formyl-2-methoxyphenol and N-methylacetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-formyl-2-methoxyphenol is reacted with N-methylacetamide in the presence of a base and an appropriate solvent such as dimethylformamide or acetonitrile. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-methylacetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-methylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also play a role in modulating the compound’s interactions with biological molecules. Further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the aromatic rings or the amide nitrogen. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituents on Phenoxy Ring Amide Nitrogen Substituent Molecular Weight (g/mol) Notable Properties/Applications
2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide 4-formyl, 2-methoxy Methyl ~290.75 High lipophilicity; potential CNS activity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) 4-formyl, 2-methoxy 4-nitrophenyl 329.31 Enhanced electrophilicity due to nitro group; discontinued due to synthesis challenges
N-(2,6-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-formyl, 2-methoxy 2,6-dichlorophenyl 354.20 Increased halogenated stability; potential agrochemical use
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide 5-bromo, 4-formyl, 2-methoxy 2-phenylethyl 392.24 Bromine enhances molecular weight; explored in antimicrobial studies
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-formyl, 2-methoxy 4-ethoxyphenyl 329.35 Ethoxy group improves solubility; used in drug delivery optimization

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the 4-nitrophenyl analog (CAS 247592-74-1) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., in drug metabolite formation) . Chlorine substituents (e.g., in N-(2,6-dichlorophenyl) derivative) induce steric hindrance and stabilize the molecule via halogen bonding, making it resistant to oxidative degradation .
  • Electron-Donating Groups (EDGs):
    • Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups increase electron density on the aromatic ring, improving solubility in polar solvents but reducing reactivity in electrophilic reactions .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, emphasizing its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available precursors. The structural formula can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

The compound features a methoxy group and a formyl group, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 1.2 μM to 5.3 μM against the MCF-7 breast cancer cell line, indicating strong anticancer potential .

Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. Studies have demonstrated that related compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression .

Antibacterial Effects

The antibacterial properties of this compound have also been explored. Compounds with similar structures have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 8 μM . This suggests potential applications in treating bacterial infections.

Case Study 1: Antiproliferative Activity

A study focused on a series of N-substituted benzimidazole carboxamides found that modifications to the phenolic structure significantly enhanced antiproliferative activity. The most effective derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Antioxidative Capacity

In another investigation, derivatives of vanillin were assessed for their antioxidative capacity using multiple spectroscopic methods. The results indicated that specific modifications led to improved antioxidant activity, which may correlate with reduced cancer cell proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Activity Type
This compoundTBDAntiproliferative
N-Methyl-substituted derivative3.1Antiproliferative
Hydroxy-substituted derivative8Antibacterial
Cyano-substituted derivative1.2–5.3Antiproliferative

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide, and how are they applied?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves proton environments (e.g., formyl proton at δ 9.8–10.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks consistent with molecular formula C₁₇H₁₇NO₅) .
    • Data Example : In related acetamide derivatives, IR confirmed carbonyl groups, while 1^1H NMR resolved methoxy and aryl protons .

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., during formylation or acetamide condensation) .
  • Waste Management : Segregate halogenated/organic waste and dispose via certified facilities to avoid environmental contamination .

Q. What is a typical synthetic route for this compound?

  • Methodological Answer : A two-step approach is common:

Phenolic Substitution : React 4-formyl-2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the ether intermediate .

Amidation : Treat the intermediate with methylamine under reflux in a polar aprotic solvent (e.g., DMF), monitored by TLC for completion .

  • Optimization Tip : Adjust reaction time and temperature to minimize byproducts (e.g., over-alkylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use DMF for solubility of intermediates, but switch to ethanol for easier purification .
  • Catalyst Screening : Test bases like K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .
    • Data Example : A related acetamide derivative achieved 85% purity via recrystallization after column chromatography .

Q. How can contradictions in reported synthetic pathways be resolved (e.g., solvent/base choices)?

  • Methodological Answer :

  • Comparative Studies : Replicate methods from conflicting literature (e.g., alkaline vs. acidic conditions for phenolic ether formation) and analyze yields/purity .
  • Mechanistic Analysis : Use computational tools (e.g., DFT) to evaluate the energy profile of competing pathways .
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., dimerization or hydrolysis derivatives) .

Q. How can structural modifications enhance biological activity (e.g., hypoglycemic or anti-inflammatory effects)?

  • Methodological Answer :

  • Derivative Design : Replace the methyl group on the acetamide moiety with bulkier substituents (e.g., isopropyl) to modulate receptor binding .
  • Bioisosteric Replacement : Substitute the formyl group with a bioisostere like a nitro or cyano group to improve metabolic stability .
  • In Silico Screening : Perform molecular docking against target proteins (e.g., PPAR-γ for hypoglycemic activity) to prioritize derivatives .
    • Case Study : Thiazolidinedione derivatives of similar acetamides showed enhanced hypoglycemic activity in murine models .

Q. What strategies are used to evaluate toxicity in preclinical models?

  • Methodological Answer :

  • Acute Toxicity Testing : Administer escalating doses to rodents (e.g., Wistar rats) and monitor mortality, organ weight changes, and histopathology .
  • Genotoxicity Assays : Ames test for mutagenicity and comet assay for DNA damage .
  • Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive aldehyde intermediates) .

Q. How are computational methods (e.g., molecular docking) applied to study this compound’s interactions?

  • Methodological Answer :

  • Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential protein targets .
  • Docking Protocols : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • MD Simulations : GROMACS for assessing binding stability over time (≥50 ns trajectories) .
    • Data Example : A related acetamide derivative showed strong docking scores (−9.2 kcal/mol) against SARS-CoV-2 Mpro in silico .

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